molecular formula C15H12N6 B2864072 2-azido-N-benzylquinazolin-4-amine CAS No. 1955558-07-2

2-azido-N-benzylquinazolin-4-amine

Cat. No.: B2864072
CAS No.: 1955558-07-2
M. Wt: 276.303
InChI Key: JOOXTGMVBWKYOC-UHFFFAOYSA-N
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Description

2-Azido-N-benzylquinazolin-4-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline derivatives, which are known for their significant biological activities.

Preparation Methods

The synthesis of 2-azido-N-benzylquinazolin-4-amine involves several steps. Traditional synthetic methods for quinazoline derivatives include Aza-reaction, refluxing, and oxidative cyclization . These methods are fundamental for the synthesis of this important heterocyclic compound. Industrial production methods may involve metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis .

Chemical Reactions Analysis

2-Azido-N-benzylquinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Azido-N-benzylquinazolin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential therapeutic applications due to its biological activity. In medicine, it is being studied for its potential use in treating various diseases. In industry, it is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-azido-N-benzylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors .

Comparison with Similar Compounds

2-Azido-N-benzylquinazolin-4-amine can be compared with other quinazoline derivatives. Similar compounds include 2-azidoquinazoline, N-benzylquinazolin-4-amine, and other azido-substituted quinazolines. The uniqueness of this compound lies in its specific azido and benzyl substitutions, which confer distinct biological activities and chemical properties .

Properties

IUPAC Name

2-azido-N-benzylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c16-21-20-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXTGMVBWKYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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